Molecular Weight Optimization Relative to 2-(4-Ethylpiperazin-1-yl) and 2-Morpholino Analogs
The target compound (MW 447.5) occupies a favorable region of drug-like chemical space compared to closely related analogs. The 2-(4-ethylpiperazin-1-yl) analog (CAS 1172708-77-8, MW 562.7) is approximately 115 Da heavier, exceeding commonly applied molecular weight guidelines for lead compounds, while the 2-morpholino analog (CAS 941890-54-6, MW 503.6) also represents a higher-MW alternative. Lower MW correlates with improved ligand efficiency metrics in fragment-based and lead optimization campaigns [1].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 447.5 g/mol |
| Comparator Or Baseline | 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate (MW 562.7); 2-(morpholin-4-yl)-1,3-benzothiazol-6-yl 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoate (MW 503.6) |
| Quantified Difference | ΔMW = -115.2 vs. piperazinyl analog; ΔMW = -56.1 vs. morpholino analog |
| Conditions | Calculated molecular formula: C20H21N3O5S2 vs. C29H30N4O4S2 and C24H27N3O5S2, respectively |
Why This Matters
Lower molecular weight within the same chemotype series generally improves ligand efficiency indices (LE, LLE), a key criterion for hit-to-lead prioritization, making this compound a more attractive starting point for further optimization.
- [1] Hopkins, A. L., et al. (2014). The role of ligand efficiency metrics in drug discovery. Nature Reviews Drug Discovery, 13, 105-121. View Source
